Isophthalaldehyde

Description

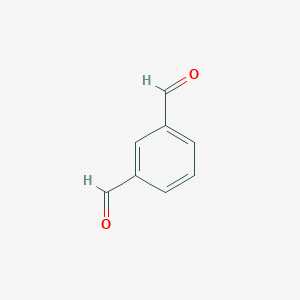

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZALUMVGBVKPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870718 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

246 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute alcohol | |

CAS No. |

626-19-7, 30025-33-3 | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenedicarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030025333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isophthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISO-PHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU162B2N9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89 °C | |

| Record name | Isophthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Isophthalaldehyde and Its Derivatives

Historical and Modern Synthetic Routes to Isophthalaldehyde

The synthesis of this compound can be achieved through several distinct chemical pathways, each with its own set of advantages and historical significance. These routes often start from readily available precursors like m-xylene (B151644) or its derivatives.

Sommelet Reaction and its Modifications (e.g., from α,α'-diamino-m-xylene)

The Sommelet reaction provides a classic method for converting benzyl (B1604629) halides or benzylamines into aldehydes. wikipedia.org In the context of this compound synthesis, a modified Sommelet reaction starting from α,α'-diamino-m-xylene is a notable approach. orgsyn.orgorgsyn.org This procedure involves the reaction of α,α'-diamino-m-xylene with hexamethylenetetramine in an acidic aqueous medium. orgsyn.orggoogle.com

In a typical procedure, a solution of α,α'-diamino-m-xylene, hexamethylenetetramine, and concentrated hydrochloric acid in aqueous acetic acid is heated to reflux. orgsyn.orgorgsyn.org After the reaction, the mixture is cooled and neutralized to precipitate the this compound product. orgsyn.org This method is attractive due to the availability of the starting materials and the relative simplicity of the reaction, offering yields in the range of 59-62%. orgsyn.orgorgsyn.org A key modification to the traditional Sommelet reaction is the use of an all-aqueous system with controlled pH, which can lead to high yields (up to 90% or higher) and high purity of the final product. google.com This modified process involves the "demand-fed" addition of hydrochloric acid to maintain the pH of the reaction mixture at a desired level, typically between 3.0 and 5.5. google.com

The reaction has also been successfully applied to α,α'-dibromo-m-xylene to produce this compound. orgsyn.orgrsc.org

Halogenation and Subsequent Hydrolysis Strategies (e.g., from m-xylene)

Another established route to this compound involves the halogenation of m-xylene followed by hydrolysis of the resulting tetrahalogenated derivative. orgsyn.orgsihaulichemicals.co.in This process typically begins with the radical chlorination of the side chains of m-xylene to form a mixture of chlorinated products. google.com By controlling the degree of chlorination to between 2.5 and 3.5, this mixture can then be hydrolyzed to yield this compound. google.com

The hydrolysis step can be carried out using various reagents, including hexamethylenetetramine in an aqueous solution at elevated temperatures (70 to 140 °C). google.com This method avoids some of the harsh reagents used in other synthetic routes but can suffer from the production of corrosive byproducts like hydrogen chloride. google.com An alternative approach involves the bromination of m-xylene to create a geminal dihalide, which is then hydrolyzed to form this compound. google.com However, this method utilizes bromine, a highly corrosive liquid, and generates toxic bromide ions as a byproduct. google.com

Reductive Synthesis from Isophthaloyl Chloride (e.g., Rosenmund, Lithium Tri-t-butoxyaluminumhydride)

This compound can also be synthesized through the reduction of isophthaloyl chloride, a more reactive derivative of isophthalic acid. Two significant reductive methods are the Rosenmund reduction and the use of lithium tri-t-butoxyaluminum hydride.

The Rosenmund reduction involves the catalytic hydrogenation of an acyl chloride to an aldehyde. wikipedia.orgbyjus.com In this process, isophthaloyl chloride is treated with hydrogen gas in the presence of a poisoned palladium catalyst, such as palladium on barium sulfate. orgsyn.orgbyjus.com The "poisoning" of the catalyst, often with compounds like quinoline (B57606) and sulfur, is crucial to prevent the over-reduction of the aldehyde to the corresponding alcohol. byjus.comchempedia.info While a valuable laboratory method, the Rosenmund reaction can be challenging to control and may result in the formation of tars or polymers. google.comrsc.org

A milder and often more selective alternative is the reduction of isophthaloyl chloride with lithium tri-t-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). orgsyn.orgsihaulichemicals.co.inmasterorganicchemistry.com This bulky hydride reagent is less reactive than lithium aluminum hydride (LiAlH₄), allowing for the selective reduction of the highly reactive acid chloride to the aldehyde without further reduction to the alcohol. masterorganicchemistry.comlibretexts.org The reaction is typically carried out at low temperatures to ensure the aldehyde can be isolated in good yield. masterorganicchemistry.com

| Reduction Method | Reagent | Key Features |

| Rosenmund Reduction | H₂, Pd/BaSO₄ (poisoned) | Catalytic hydrogenation; requires careful control to prevent over-reduction. orgsyn.orgbyjus.com |

| Hydride Reduction | Lithium tri-t-butoxyaluminum hydride | Stoichiometric reduction; bulky reagent allows for selective formation of the aldehyde. orgsyn.orgmasterorganicchemistry.com |

Catalytic Hydrogenation of Isophthaloyl Dichloride

A more direct catalytic hydrogenation approach for the synthesis of this compound from isophthaloyl dichloride has been developed. google.com This method utilizes a heterogeneous catalysis system where isophthaloyl dichloride, dissolved in a suitable solvent, is treated with hydrogen gas. google.com

The catalyst typically consists of an active metal such as palladium, platinum, or nickel, supported on a carrier and poisoned with lead or sulfur compounds. google.com This poisoning is essential to achieve high selectivity (over 95%) for the aldehyde product and prevent further reduction. The reaction is generally carried out at temperatures between 50 and 180 °C and pressures ranging from 1 to 2,000 psig. google.com This process offers several advantages, including being environmentally friendly due to the avoidance of corrosive intermediates and suitability for continuous production because of the stable catalyst.

Synthesis of this compound Bisulfite Adducts

This compound can react with sodium bisulfite (or sodium sulfite (B76179) in solution) to form this compound bisulfite adducts (IBA). smolecule.comresearchgate.net These adducts are often used as stable, solid forms of the aldehyde, which can be more convenient to handle and purify. benicewiczgroup.com The synthesis involves reacting this compound with sodium bisulfite in a solvent mixture, such as methanol (B129727) and water. benicewiczgroup.comgoogle.com

Mechanistic Insights into Isophthalaldehyde Reactivity

Fundamental Reaction Pathways of Isophthalaldehyde

The reactivity of this compound is dominated by the chemistry of its aldehyde groups. These functional groups are characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The fundamental reaction pathways involve the oxidation and reduction of these aldehyde groups, as well as a variety of nucleophilic addition and condensation reactions.

Oxidation and Reduction Chemistry of Aldehyde Functionalities

The aldehyde groups of this compound can undergo both oxidation and reduction, leading to the formation of isophthalic acid and 1,3-benzenedimethanol, respectively.

Oxidation: Aldehydes are readily oxidized to carboxylic acids. pw.live This transformation can be achieved using a variety of oxidizing agents, from mild reagents like Tollens' reagent to stronger ones such as potassium permanganate and chromic acid. fiveable.me The oxidation of this compound yields isophthalic acid. This process is significant in various synthetic applications where the dicarboxylic acid is a required building block.

Reduction: The reduction of aldehydes typically yields primary alcohols. britannica.com For this compound, this involves the conversion of both aldehyde groups to hydroxymethyl groups, resulting in 1,3-benzenedimethanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). pw.live Catalytic hydrogenation using hydrogen gas in the presence of metal catalysts like palladium, platinum, or nickel is also an effective method for this reduction. pw.livebritannica.com

A more drastic reduction, known as the Wolff-Kishner or Clemmensen reduction, can remove the carbonyl oxygen entirely, converting the aldehyde groups into methyl groups to form 1,3-dimethylbenzene. britannica.com

Nucleophilic Additions and Condensation Reactions

The electrophilic nature of the carbonyl carbons in this compound makes them prime targets for nucleophilic attack. ksu.edu.salibretexts.org This initial addition can be followed by an elimination step, leading to a condensation reaction. ksu.edu.sa

The Knoevenagel condensation is a key reaction of this compound, involving its reaction with active methylene (B1212753) compounds in the presence of a weak base. mychemblog.comsrmist.edu.in Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs), which increases the acidity of the methylene protons. sphinxsai.comthermofisher.com

The mechanism begins with the deprotonation of the active methylene compound by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. mychemblog.com Given that this compound has two aldehyde groups, the reaction can proceed at one or both sites, leading to mono- or di-condensation products.

A study on the Knoevenagel condensation of this compound with various active methylene compounds such as malononitrile (B47326), methyl cyanoacetate, and ethyl cyanoacetate demonstrated the formation of new organic products. sphinxsai.comiaea.org The reaction conditions, including the choice of catalyst (e.g., piperidine) and solvent (e.g., ethanol), as well as the temperature, significantly influence the reaction yield. sphinxsai.com It was observed that the electron-withdrawing ability of the functional groups on the active methylene compound controls the reaction's yield and rate. sphinxsai.com For instance, compounds containing cyano groups tend to give higher yields. sphinxsai.com

Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol (B145695) | Reflux | 94.6 | sphinxsai.com |

| Methyl Cyanoacetate | Piperidine | Ethanol | Reflux | 85.3 | sphinxsai.com |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 88.2 | sphinxsai.com |

| Methyl Acetoacetate | Piperidine | Ethanol | Reflux | 72.8 | sphinxsai.com |

| Acetylacetone | Piperidine | Ethanol | Reflux | 78.5 | sphinxsai.com |

This table is interactive. Click on the headers to sort the data.

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orglibretexts.org It typically involves the reaction of two molecules of an aldehyde or ketone, where one acts as a nucleophile (after deprotonation to an enolate) and the other as an electrophile. srmist.edu.in this compound, lacking α-hydrogens, cannot form an enolate itself and therefore can only act as the electrophilic partner in a crossed aldol condensation, also known as a Claisen-Schmidt condensation. libretexts.org

In a Claisen-Schmidt condensation involving this compound, a base abstracts an α-hydrogen from another enolizable aldehyde or ketone to form an enolate. This enolate then nucleophilically attacks one of the carbonyl carbons of this compound. The resulting β-hydroxy aldehyde or ketone intermediate can then dehydrate, often upon heating, to form an α,β-unsaturated carbonyl compound. libretexts.org This process can occur at both aldehyde groups of this compound, potentially leading to the formation of a symmetrical bis-aldol product.

The success of a crossed aldol reaction with this compound relies on the higher reactivity of aldehydes as electrophiles compared to ketones and the irreversible nature of the initial condensation step. libretexts.org

The Tishchenko reaction is a disproportionation reaction of an aldehyde in the presence of a catalyst, typically an alkoxide, to form an ester. wikipedia.org For non-enolizable aldehydes like this compound, this reaction proceeds via the formation of a hemiacetal intermediate. aalto.fiorganicreactions.org

The mechanism involves the coordination of the catalyst to the carbonyl oxygen of one this compound molecule, increasing its electrophilicity. A second this compound molecule then attacks this activated carbonyl to form a hemiacetal. A subsequent intramolecular hydride shift from the hemiacetal to another aldehyde molecule results in the formation of an ester and regeneration of the catalyst. wikipedia.orgorganicreactions.org When applied to this compound, the Tishchenko reaction can lead to the formation of a polyester (B1180765). aalto.fi Various catalysts, including aluminum alkoxides and organo-f-complexes, have been explored for this transformation. aalto.firesearchgate.netthermofisher.com

Schiff Base Formation and Associated Equilibrium Studies

This compound readily reacts with primary amines to form Schiff bases, also known as imines. This reaction is a reversible condensation process that involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. wjpsonline.comiosrjournals.org

The mechanism begins with the nucleophilic attack of the primary amine on one of the carbonyl carbons of this compound, leading to the formation of a carbinolamine intermediate. iosrjournals.org This step is typically the rate-determining step and can be catalyzed by either acid or base. wjpsonline.com The carbinolamine then undergoes dehydration to form the C=N double bond of the Schiff base. wjpsonline.com Given the difunctional nature of this compound, it can react with one or two equivalents of a primary amine to form mono- or bis-Schiff bases.

The formation of Schiff bases is a reversible reaction, and the position of the equilibrium is influenced by factors such as pH and the removal of water. wjpsonline.com The reaction is often carried out under conditions where water is removed to drive the equilibrium towards the product. Studies have shown that the stability of the resulting Schiff base is dependent on the nature of the aldehyde and the amine; for instance, Schiff bases derived from aromatic aldehydes are generally more stable. wjpsonline.com

Bis-Schiff bases of this compound have been synthesized by reacting this compound with compounds like hydrazine (B178648) hydrate, followed by reaction with various aldehydes or acetophenones. researchgate.net These compounds and their metal complexes are of interest for their potential biological activities. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Isophthalic acid |

| 1,3-Benzenedimethanol |

| 1,3-Dimethylbenzene |

| Malononitrile |

| Methyl cyanoacetate |

| Ethyl cyanoacetate |

| Methyl acetoacetate |

| Acetylacetone |

| Dichloromethane |

| Piperidine |

| Ethanol |

| Sodium borohydride |

| Lithium aluminum hydride |

| Potassium permanganate |

| Chromic acid |

Electrochemistry and Redox Mechanisms of this compound

The electrochemical reduction of this compound in aqueous solutions reveals complex pathways that are highly dependent on the pH of the medium, which dictates the protonation state of the aldehyde groups.

Protonated Species (Acidic Media):

In acidic solutions (pH < 4), the reduction of this compound involves protonated species and resembles that of aryl monocarbonyl compounds, but with twice the concentration. The electrochemical behavior suggests different pathways for diprotonated and monoprotonated forms.

Diprotonated this compound: In strongly acidic media, the this compound molecule can be protonated at both carbonyl groups. The reduction of this diprotonated species occurs in a single, simultaneous four-electron step. This indicates that the molecule is oriented at the electrode surface in such a way that the probability of electron and proton transfer is the same for both protonated aldehyde groups.

Monoprotonated this compound: In slightly less acidic conditions, a single protonated form of this compound exists. In this case, the reduction occurs sequentially. The protonated carbonyl group is reduced first in a two-electron process to an alcohol. The second, unprotonated carbonyl group is then reduced at more negative potentials. This sequential reduction implies an orientation where the protonated -CH=OH+ group is directed towards the electrode surface.

Unprotonated Species (Alkaline Media):

The investigation of the reduction of the unprotonated form is complicated by the reaction of the dialdehyde (B1249045) with hydroxide ions in alkaline solutions. This reaction leads to the formation of geminal diol anions (-CH(OH)O⁻). These anions are electrochemically active and can be oxidized in two consecutive two-electron steps.

The reduction pathways are summarized in the table below:

| Species | pH Range | Reduction Pathway | Electron Transfer |

|---|---|---|---|

| Diprotonated | Strongly Acidic | Simultaneous reduction of both protonated carbonyl groups. | Single 4e⁻ step |

| Monoprotonated | Acidic | Sequential reduction: first the protonated group, then the unprotonated group. | Two separate 2e⁻ steps |

| Unprotonated | Alkaline | Limited by reaction with OH⁻ to form geminal diol anions, which are oxidizable. | N/A (Oxidation of diol anion) |

Selective Functionalization Strategies

The selective monofunctionalization of symmetric dialdehydes like this compound presents a significant synthetic challenge. Since both aldehyde groups possess identical reactivity, statistical mixtures of unreacted, mono-reacted, and di-reacted products are typically formed. Polymer-supported methods offer a potential strategy to overcome this challenge by leveraging the principles of site isolation.

The general strategy involves attaching the dialdehyde to a solid polymer support through one of its aldehyde groups. The low loading of the substrate on the polymer ensures that the individual molecules are isolated from one another, preventing intermolecular reactions. The remaining, unattached aldehyde group is then free to react with a soluble reagent. After this reaction, the modified molecule can be cleaved from the polymer support, yielding the monofunctionalized product.

Key Steps in Polymer-Supported Monofunctionalization:

Immobilization: The dialdehyde is covalently attached to a polymer resin via one of its aldehyde groups.

Reaction: The polymer-bound dialdehyde is treated with a reagent in solution to modify the free aldehyde group.

Cleavage: The desired monofunctionalized product is cleaved from the polymer support.

While this is a well-established concept in solid-phase organic synthesis, specific examples detailing the polymer-supported monofunctionalization of this compound are not prominent in the provided search results. However, the principle remains a viable and important strategy for achieving selectivity with symmetric bifunctional molecules. Advanced strategies, such as using mechanically-interlocked catalytic rings (rotaxanes), have been shown to enable selective monofunctionalization of substrates with distant, equally-reactive functional groups by modulating reactivity based on reaction history nih.gov. This demonstrates the ongoing interest in developing sophisticated methods for achieving this difficult selective transformation nih.gov.

Isophthalaldehyde in Advanced Materials Science

Isophthalaldehyde, an aromatic dialdehyde (B1249045) with the formula C₆H₄(CHO)₂, serves as a critical building block in materials science. wikipedia.org Its two reactive aldehyde groups, positioned meta to each other on a benzene (B151609) ring, enable its participation in a wide array of polymerization and cross-linking reactions. wikipedia.orgsmolecule.com This reactivity is harnessed to create a diverse range of advanced materials, from high-performance polymers and thermosetting resins to functional porous carbons. smolecule.com

Polymer and Resin Chemistry Utilizing this compound

The bifunctional nature of this compound makes it a valuable monomer for constructing complex macromolecular architectures through various polymerization processes. wikipedia.org Its ability to form stable linkages through reactions like Schiff base formation and condensation allows for the synthesis of polymers with tailored properties.

This compound is a precursor in the synthesis of specialized polyesters and polyimides, classes of polymers known for their mechanical strength and thermal stability. smolecule.com

Polyesters: The synthesis of polyesters can be achieved through the polycondensation of dialdehydes, like this compound, with diols under oxidative conditions using N-heterocyclic carbene (NHC) catalysis. researchgate.net This method has been used to produce polyester (B1180765) oligomers with number-average molecular weights (Mn) ranging from 1.5 to 7.8 kg mol⁻¹. researchgate.net Another approach involves the reductive polycondensation of this compound, which can yield polyethers. acs.org For instance, reacting this compound with 1,5-hexanediol (B1582509) has produced polymers with a molecular weight of 56.6 kDa. acs.org

Polyimides and Related Polymers: In polyimide chemistry, this compound is used to create polymers with imine linkages (poly(azomethine)s), which are structurally related to polyimides. researchgate.net For example, the polymerization of 4,4′-Diaminotriphenylamine with 1,3-isophthalaldehyde yields a poly(azomethine) with a number-average molecular weight (Mn) between 5,700 and 16,000 g mol⁻¹. researchgate.net These polymers exhibit high glass-transition temperatures (Tg > 250 °C) and excellent thermal stability, with 5% weight loss occurring above 400 °C. researchgate.net this compound is also a component in the synthesis of novel donut-shaped zinc polyimido phthalocyanine (B1677752) dendrons, which are explored for applications in photodynamic therapy. nihon-u.ac.jp

This compound serves as an effective cross-linking agent for polymers containing primary amine groups, such as polyethyleneimine (PEI). sciencepublishinggroup.comresearchgate.net The reaction between the aldehyde groups of this compound and the primary amines in branched PEI forms stable imine bonds. sciencepublishinggroup.comresearchgate.net

This cross-linking process has been shown to be predominantly intramolecular when conducted in solution at near-physiological pH, leading to the formation of soluble, unimolecular polymer nanoparticles. sciencepublishinggroup.comresearchgate.net The formation of these nanoparticles is characterized by a decrease in the particle size of the polymer molecules in solution as cross-linking increases. sciencepublishinggroup.comresearchgate.net The reaction can be monitored in-situ using proton NMR, where the aldehyde resonance of this compound broadens and disappears as the cross-linking reaction proceeds. sciencepublishinggroup.comresearchgate.net These cross-linked PEI nanoparticles hold promise for various applications in biotechnology. sciencepublishinggroup.com

| Polymer System | Cross-linking Agent | Key Finding | Analytical Technique | Reference |

|---|---|---|---|---|

| Polyethylenimine (PEI) | This compound | Formation of soluble unimolecular polymer nanoparticles via intramolecular cross-linking. | NMR, Dynamic Light Scattering (DLS) | sciencepublishinggroup.comresearchgate.net |

| Polyethylenimine (PEI) | This compound | Particle size decreases with increased cross-linking, confirming intramolecular condensation. | DLS (QELS) | sciencepublishinggroup.comresearchgate.net |

| Polyethylenimine (PEI) | This compound | Cross-linking reaction monitored by the disappearance of the aldehyde resonance peak. | ¹H NMR | researchgate.net |

This compound is utilized in the synthesis of benzoxazine (B1645224) monomers, which are precursors for high-performance thermosetting resins known as polybenzoxazines. researchgate.net These resins are valued for their thermal stability and are used in applications like coatings and adhesives. explorecomposites.com

The synthesis involves reacting this compound with a primary amine (like furfurylamine) and a phenol (B47542) derivative. researchgate.netresearchgate.net For example, two equivalents of a phenolic amine can be reacted with one equivalent of this compound to create a bis-benzoxazine monomer. researchgate.net These monomers undergo thermal curing through ring-opening polymerization to form a cross-linked polybenzoxazine network without the release of byproducts. researchgate.net The use of aromatic aldehydes like this compound, in place of formaldehyde, can enhance the thermal stability of the resulting polybenzoxazine. researchgate.net Research has also shown that this compound can accelerate the curing process of some commercial benzoxazine formulations.

Microporous Carbon Synthesis and Morphological Characterization

This compound is a key precursor, often in combination with nitrogen-rich compounds like melamine (B1676169), for synthesizing highly porous, nitrogen-doped carbon materials. nih.govresearchgate.net These materials are of significant interest for applications in gas adsorption and storage due to their high surface area and tailored pore structures. nih.gov

A common method involves a one-pot synthesis where a mixture of melamine and this compound undergoes simultaneous polymerization, carbonization, and activation in a molten salt medium (e.g., KOH or a KOH-NaOH eutectic mixture). nih.govresearchgate.net This solvent-free approach is considered economically favorable. nih.gov The activation temperature and the composition of the molten salt are critical parameters that influence the final texture and properties of the carbon. nih.gov

Morphological Characterization:

Surface Area and Porosity: This synthesis route can produce microporous carbons with exceptionally high specific surface areas, reaching up to ~3000 m²/g. nih.govresearchgate.netresearchgate.net For example, a carbon material activated with a KOH-NaOH mixture at 800 °C (MIKN-800) exhibited a specific surface area of 2984 m²/g and a total pore volume of 1.98 cm³/g. nih.gov This material demonstrated a hydrogen storage capacity of 4.0 wt% at 77 K and 1 bar. nih.gov

Pore Size Distribution: The choice of activating agent affects the pore size. Carbons prepared with only KOH at 700 °C (MIK-700) showed a narrower pore-size distribution around 1.05 nm compared to those prepared with the eutectic mixture. nih.gov

Spectroscopic and Microscopic Analysis: The transformation from polymer to porous carbon is confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis (TGA). Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the porous morphology of the final carbon materials. rsc.orgmdpi.com

| Material Code | Activating Agent | Activation Temp. (°C) | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Key Application/Finding | Reference |

|---|---|---|---|---|---|---|

| MIK-700 | KOH | 700 | Not specified | 1.33 (micropore) | Excellent CO₂ adsorption (9.7 mmol/g at 273 K, 1 bar) | nih.gov |

| MIKN-800 | KOH-NaOH | 800 | 2984 | 1.98 | High H₂ storage (4.0 wt% at 77 K, 1 bar) | nih.gov |

Investigation of High Spin States in this compound Polymers

The specific connectivity of the this compound monomer has been explored in the pursuit of purely organic materials with high-spin ground states, which are of interest for developing organic ferromagnetic materials. oup.commdpi.com

One study reported the thermal polymerization of this compound in the presence of a catalytic amount of p-toluenesulfonic acid. oup.com This process yielded a polymer, insoluble in organic solvents, that appeared to have triphenylmethyl radical units. oup.com The investigation of this polymer using Electron Spin Resonance (ESR) spectroscopy revealed signals corresponding not only to monoradicals but also to triplet (S=1) and higher spin states. oup.com The observation of these high-spin states in a polymer derived from this compound suggests that its structure can facilitate ferromagnetic coupling between unpaired electrons, opening a potential avenue for the design of organic magnetic materials. oup.com While related research has successfully demonstrated quartet (S=3/2) and quintet (S=2) spin states in other linear polyarylamine systems, the work on this compound polymers represents an early exploration into this field. oup.comnih.gov

Metal-Organic Coordination and Coordination Polymer Chemistry

The bifunctional nature of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The aldehyde groups can react with other molecules to form larger, more complex ligands, which then coordinate with metal ions. This self-assembly process, guided by the principles of coordination chemistry, leads to the formation of discrete coordination complexes or extended, repeating structures known as coordination polymers. mdpi.com These materials are of significant interest due to their diverse structures and potential applications in areas such as catalysis, luminescence, and magnetism. mdpi.com

Synthesis and Structural Elucidation of Coordination Complexes

The synthesis of coordination complexes involving this compound typically begins with the formation of a Schiff base ligand. This is achieved through the condensation reaction of this compound with a primary amine. The resulting Schiff base, containing imine (-C=N-) groups, acts as a multidentate ligand, capable of binding to one or more metal centers. mdpi.comresearchgate.net For instance, novel Schiff base ligands with N₂O₂ donor sites have been synthesized from this compound derivatives and subsequently used to form mononuclear complexes with transition metals like Co(II), Cu(II), and Zn(II). mdpi.comscirp.org

The structural elucidation of these complexes is paramount to understanding their properties and is achieved through a combination of spectroscopic and analytical techniques. Key methods include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the formation of the Schiff base by identifying the characteristic C=N stretching vibration and to observe the coordination of the ligand to the metal ion. scirp.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and confirm its structure before complexation. mdpi.comscirp.org

Mass Spectrometry: Techniques like ESI-mass spectrometry help in determining the molecular weight and fragmentation pattern of the ligands and complexes, supporting the proposed structures. mdpi.comscirp.org

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of the metal center (e.g., tetrahedral, square planar, or octahedral). researchgate.netnih.gov

Molar Conductance and Magnetic Susceptibility: These measurements provide insights into the electrolytic nature and the electronic state of the metal ion within the complex, respectively. scirp.org

Through these methods, researchers can confirm the successful synthesis and fully characterize the geometric and electronic structure of the this compound-based coordination complexes. mdpi.comresearchgate.netscirp.org

Applications of this compound in Binuclear Ruthenium Complex Synthesis

This compound is a particularly valuable precursor for the synthesis of binuclear ruthenium complexes. unioviedo.esnih.govmdpi.com Its two aldehyde groups allow it to act as a bridging ligand, linking two separate ruthenium centers to form a single, larger molecular entity. This is typically achieved by first reacting this compound with an appropriate amine-containing molecule to create a bridging Schiff base ligand. This ligand then coordinates to two ruthenium metal fragments.

For example, a binuclear ruthenium(II) complex can be synthesized by reacting a precursor like [(η⁶-p-cymene)RuCl₂]₂ with a custom-designed bridging ligand derived from this compound. mdpi.com The resulting structure features two ruthenium "piano-stool" units held together by the this compound-based bridge. The distance and orientation between the two metal centers can be controlled by the geometry of the bridging ligand.

The synthesis of these binuclear complexes is often a multi-step process. In one approach, a ruthenium dimer is reacted with a reagent like silver oxalate (B1200264) to create a more reactive intermediate, which is then treated with the bridging ligand. mdpi.com Structural confirmation relies on techniques like ESI-MS and NMR spectroscopy. mdpi.com These binuclear ruthenium complexes are investigated for a variety of applications, including their potential as catalysts and for their photophysical and biological properties. nih.govresearchgate.netrsc.org The ability of the this compound-derived bridge to mediate electronic communication between the two metal centers is a key area of research.

| Complex Type | Metal Center | Bridging Ligand Source | Key Feature |

| Binuclear Ruthenium Complex | Ru(II) | This compound-derived Schiff base | Two ruthenium centers linked by a single organic bridge. mdpi.com |

| Binuclear Silver Complex | Ag(I) | This compound and polyamines | Macrocyclic structure encapsulating two silver ions. researchgate.net |

| Dithiolate-bridged Binuclear Complex | Ru(I) | Benzene-1,2-dithiolate (analogue) | Two ruthenium atoms bridged by sulfur-containing ligands. unioviedo.es |

Covalent Organic Frameworks (COFs) and Reticular Chemistry

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com The field is governed by the principles of reticular chemistry, which allows for the design of ordered structures (topologies) by choosing building blocks (monomers) with specific geometries. acs.orgsci-hub.red this compound, with its two aldehyde functionalities arranged at a 120° angle, is a versatile C₂-symmetric linear linker used in the construction of these advanced materials. nih.gov

Design Principles and Synthetic Strategies for this compound-Based COFs

The design of COFs relies on the geometric compatibility of the constituent monomers to form extended, periodic networks. acs.orgcolorado.edu The shape of the monomers dictates the resulting topology of the framework; for example, combining linear linkers like this compound with triangular (C₃-symmetric) or square (C₄-symmetric) nodes leads to hexagonal or tetragonal grid-like structures, respectively. sci-hub.red

A key design strategy involving this compound derivatives is the use of "desymmetrized vertices". researchgate.netnih.gov By using a monomer like 5-(4-formylphenyl)this compound, which has C₂v symmetry instead of the higher D₃h symmetry of a simple triangular monomer, it is possible to create COFs with periodically heterogeneous pore structures. researchgate.netnih.gov This strategy allows for the construction of frameworks containing two or more distinct pore sizes and shapes within a single, highly ordered material, a feat difficult to achieve with highly symmetrical building blocks alone. researchgate.netnih.govresearchgate.net

Synthetic strategies for COFs typically involve solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures. researchgate.netnih.gov Microwave-assisted synthesis has also been employed to accelerate the formation of crystalline COFs. researchgate.net The reversibility of the bond-forming reaction is crucial for "error correction," allowing the initially amorphous polymer network to rearrange into a thermodynamically stable, crystalline COF. rsc.org

Key Design and Synthetic Parameters:

Monomer Geometry: The symmetry and angle of reactive groups determine the network topology. acs.orgsci-hub.red

Reaction Conditions: Solvothermal or microwave heating in solvents like dichlorobenzene or mesitylene (B46885) are common. researchgate.netnih.gov

Catalysis: Acidic catalysts (e.g., acetic acid) are often used to accelerate the imine formation reaction. wur.nl

Post-Synthetic Treatment: Activation by solvent exchange is necessary to remove trapped monomers and solvents from the pores. researchgate.net

Imine-Linked COFs from Aldehyde-Amine Condensations

The most common and robust linkage used in COF chemistry is the imine bond (-C=N-), formed via a Schiff base condensation reaction between an aldehyde and an amine. mdpi.comtcichemicals.com this compound is a prime example of a dialdehyde building block used for this purpose. When reacted with multi-topic amines (e.g., diamines, triamines), it forms stable, porous imine-linked COFs. nih.govtcichemicals.com

This reaction proceeds under dynamic covalent chemistry (DCC) conditions, meaning the imine bond formation is reversible. wur.nl This reversibility is key to obtaining crystallinity, as it allows for the breaking and reforming of bonds, enabling the system to self-correct and settle into the most thermodynamically stable, ordered framework rather than a kinetically trapped, amorphous polymer. rsc.orgwur.nl The resulting imine-based COFs exhibit high chemical and thermal stability, making them suitable for a wide range of applications. rsc.orgtcichemicals.com For example, an imine-linked polymer organic framework (i-POF) was synthesized by condensing this compound with 2,4,6-triaminopyrimidine (B127396), creating a microporous material stable up to 300 °C. nih.gov

Two-Dimensional and Three-Dimensional COF Architectures

The dimensionality of a COF is determined by the geometry of its building blocks. mdpi.comacs.org

Two-Dimensional (2D) COFs: These are formed from planar building blocks that polymerize within a plane to form 2D sheets. These sheets then stack on top of each other, typically through π-π interactions, to form a layered crystalline solid with one-dimensional channels. acs.orgacs.org this compound is a planar, linear monomer and is therefore primarily used in the construction of 2D COFs. scribd.com For example, the condensation of this compound derivatives with linear hydrazine (B178648) linkers yields crystalline 2D COFs. researchgate.netnih.gov

Three-Dimensional (3D) COFs: These require the use of non-planar, three-dimensional building blocks. mdpi.comacs.org For instance, combining a tetrahedral (T_d symmetry) building block with a linear linker can produce a 3D framework with a diamondoid topology. acs.orgresearchgate.net While this compound itself is planar, it could theoretically be incorporated into a 3D structure if combined with a sufficiently rigid, non-planar node. However, the majority of this compound-based frameworks reported are 2D. mdpi.comsci-hub.se The focus in 2D systems has been on creating more complex topologies, such as those with multiple, different-sized pores (heteropore COFs), by using desymmetrized this compound derivatives as linkers. researchgate.netacs.org

| Feature | 2D COF Architecture | 3D COF Architecture |

| Building Blocks | Planar nodes and linkers (e.g., this compound) | Non-planar, 3D nodes (e.g., tetrahedral monomers) |

| Structure | Stacked 2D sheets | Extended 3D network |

| Porosity | 1D channels | Interconnected 3D pore system |

| Example Topology | Hexagonal (kagome), square (sql) | Diamondoid (dia), platinum sulfide (B99878) (pts) |

| This compound Role | Primary linear linker for 2D sheets researchgate.netnih.gov | Less common; would require combination with a 3D node |

Heteroporous and Dual-Pore COF Construction

A significant advancement in the design of COFs is the move from simple, uniform pore structures to more complex, multi-pore architectures. The construction of heteroporous and dual-pore COFs allows for the integration of multiple functionalities and hierarchical pore systems within a single framework. A key strategy to achieve this involves the "desymmetrized vertex design," where a building block with reduced symmetry is used to disrupt the formation of a simple, single-pore lattice.

This compound derivatives are central to this approach. For instance, instead of using a highly symmetric C3 or D3h trialdehyde, researchers have employed C2v symmetric vertices like 5-(4-formylphenyl)this compound. uni.lu This monomer is equiangular (120°) but not equilateral. When this desymmetrized vertex undergoes condensation with a linear linker, such as hydrazine, it results in a tessellated 2D COF with two distinct types of hexagonal pores. uni.lunih.govnih.govnih.gov These frameworks, exemplified by HP-COF-1 and HP-COF-2, possess periodically heterogeneous pore structures with high specific surface areas. nih.govnih.govnih.govnih.gov The formation of these dual-pore structures has been confirmed through powder X-ray diffraction (PXRD), computational modeling, and pore size distribution analysis. uni.luontosight.ai This design strategy opens new pathways for creating highly ordered polymers with complex and heterogeneous pore arrangements. nih.gov

Table 1: Examples of this compound-Derived Heteroporous COFs

| COF Name | This compound-based Monomer | Linker | Pore Characteristics |

| HP-COF-1 | 5-(4-formylphenyl)this compound | Hydrazine | Dual hexagonal pores uni.lu |

| HP-COF-2 | 5-((4-formylphenyl)ethylene)this compound | Hydrazine | Dual hexagonal pores nih.govnih.gov |

Functionalization and Post-Synthetic Modification of COFs

To broaden the applicability of this compound-derived COFs, their porous structures can be endowed with specific chemical functionalities. This can be achieved either by using pre-functionalized building blocks (a bottom-up approach) or by modifying the COF after its initial synthesis, a process known as post-synthetic modification (PSM). fishersci.ca PSM is particularly valuable when direct synthesis with functional groups is incompatible with the reaction conditions. uni.lu These modifications can significantly enhance properties such as catalytic activity, sorption capacity, and optoelectronic performance. fishersci.ca

A versatile this compound derivative for PSM is 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)this compound. nih.gov This molecule contains a pinacolborate (Bpin) group, which is stable during the initial COF synthesis but can later participate in Suzuki-Miyaura cross-coupling reactions. This allows for the precise installation of various functional molecules onto the COF backbone after its formation. nih.gov

Another strategy involves incorporating reactive handles into the building blocks. For example, 5-(allyloxy)this compound can be co-polymerized to create an allyl-rich COF. The allyl groups can then undergo further reactions, enabling the grafting of polymers or other moieties within the COF's nano-channels. uni.lu The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" is a widely used PSM method, although greener, catalyst-free alternatives are also being developed. uni.lu

Advanced Applications of this compound-Derived COFs

The unique structural features of this compound-based COFs—high surface area, tunable porosity, and the ability to incorporate diverse functionalities—make them highly promising materials for a range of advanced applications.

The well-defined, porous structure of COFs provides an ideal platform for hosting catalytic sites, leading to applications in heterogeneous catalysis. The high surface area ensures that active sites are readily accessible to substrates.

A notable example involves a COF cage synthesized from a pyrene-functionalized this compound derivative. This material acts as a highly efficient photocatalyst for the conversion of benzeneboronic acid to phenol, achieving a 99% conversion rate. nih.gov The ordered structure and specific chemical environment within the COF cage facilitate the catalytic cycle, showcasing the potential of these materials in organic synthesis.

This compound-derived COFs are being extensively explored as next-generation materials for energy storage and conversion devices like supercapacitors and batteries. nih.govfishersci.se Their intrinsic porosity and ordered channel structures can facilitate rapid ion transport, a key requirement for high-performance electrodes. nih.gov Furthermore, the COF backbone can be functionalized with redox-active groups, which are suitable for pseudocapacitive energy storage, thereby boosting the material's capacity. nih.gov

The high degree of structural designability allows for the creation of COFs with optimized pore sizes and high conductivity, which are crucial for approaching their theoretical energy storage capacities. nih.gov The development of flexible and robust COF membranes has also expanded their potential use in devices like fuel cells and rechargeable batteries. americanelements.com

The inherent porosity, large surface area, and chemical tunability of this compound-based COFs make them excellent candidates for gas adsorption, storage, and separation. nih.gov The pore size and surface chemistry can be precisely engineered to achieve selective capture of specific gas molecules.

For instance, research has shown that dual-walled heteropore COFs can exhibit a high affinity for carbon dioxide (CO₂) over nitrogen (N₂), which is crucial for carbon capture applications. uni.lu In another example, a COF cage functionalized with bipyridine units, synthesized from an this compound precursor, demonstrated an exceptional capacity for capturing iodine, adsorbing up to 5.8 grams of iodine per gram of the COF. nih.gov

Table 2: Gas Adsorption Performance of this compound-Derived COFs

| COF Type | Target Gas | Performance Metric | Source |

| Double-walled heteropore COF | CO₂/N₂ | High affinity and selectivity for CO₂ over N₂ | uni.lu |

| Bipyridine-functionalized COF cage | Iodine | Adsorption capacity up to 5.8 g/g | nih.gov |

The modular nature of COFs allows for the integration of photo- and electro-active building blocks into their crystalline frameworks, paving the way for applications in optoelectronic devices. nih.gov The ability to control the stacking and arrangement of these molecular components is key to tuning their electronic and optical properties. nih.govuni.lu

A compelling demonstration of this potential is the use of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)this compound in the synthesis of materials for organic light-emitting diodes (OLEDs). nih.gov When combined with triazine derivatives and N-phenyl-o-phenylenediamine, it forms benzimidazole-triazine based materials for exciplex-OLEDs. These devices have shown outstanding performance, as detailed in the table below. nih.gov

Table 3: Performance of an OLED Device Using an this compound-Derivative-Based Material

| Performance Metric | Value |

| Luminous Efficacy | 80.4 lm/W |

| Current Efficiency | 60.1 cd/A |

| External Quantum Efficiency (EQE) | 18.4% |

| Source: nih.gov |

Light-Induced Hydrogen Generation

This compound is a key building block in the synthesis of advanced materials, particularly Covalent Organic Frameworks (COFs), designed for photocatalytic applications. wikipedia.org These frameworks, derived from this compound and its derivatives, can be engineered to function as efficient photosensitizers for light-induced hydrogen generation. ossila.com The process is analogous to natural photosynthesis, where light energy is captured and used to drive chemical reactions. fao.orgwikipedia.org In these systems, the COF structure absorbs light, promoting electrons to a higher energy state. nih.gov These energized electrons can then be utilized by catalysts to reduce protons from water into molecular hydrogen (H₂), a clean and sustainable fuel. wikipedia.orgnih.gov

Research has demonstrated that by tuning the molecular chromophores within isoreticular COFs based on this compound ligands, it is possible to optimize them for visible light-induced hydrogen generation. ossila.com For example, COFs derived from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)this compound can be used to create photocatalysts. The efficiency of these systems relies on the ability of the this compound-based framework to absorb photons and facilitate the transfer of electrons to active catalytic sites, mimicking the function of photosensitizers in natural and artificial photosynthetic systems. ossila.comnih.gov

Molecular Storage and Separation

The bifunctional nature of this compound allows for its use in creating porous polymers and Covalent Organic Frameworks (COFs) with high efficacy in molecular storage and separation. wikipedia.org These materials are characterized by high surface areas, tunable pore sizes, and chemically functionalizable structures, making them ideal candidates for selectively adsorbing and storing various gases. nih.gov

One notable application is the development of microporous carbons from the co-polymerization and activation of melamine and this compound. nih.gov These materials exhibit excellent performance in gas adsorption, which is attributed to their narrow micropores and large micropore volume. nih.gov For instance, carbons prepared at 700°C showed a narrow pore-size distribution of around 1.05 nm, leading to significant uptake of CO₂ and H₂. nih.gov The high specific surface area, reaching up to ~3000 m²/g, and pore volume are key contributors to their storage capacity, with H₂ storage performance recorded at 4.0 wt% at 77 K. nih.gov

Similarly, COFs constructed using this compound derivatives are effective in gas separation and storage. An imine-linked polymer organic framework synthesized from this compound and 2,4,6-triaminopyrimidine demonstrated the ability to adsorb gases like nitric oxide (NO) and hydrogen sulfide (H₂S). dntb.gov.ua The inherent porosity of these frameworks allows them to act as molecular sieves, selectively capturing and storing specific molecules. nih.govdntb.gov.ua

Drug Delivery Systems

This compound serves as a versatile component in the design of materials for biomedical applications, including drug delivery systems. smolecule.comambeed.com Its ability to participate in polymerization reactions allows for the formation of hydrogels and other matrices capable of controlled-release of therapeutic agents. smolecule.com The aldehyde functional groups can be reacted with other molecules to create polymers with specific properties tailored for encapsulating and releasing drugs over time. smolecule.com

Research has also explored the use of this compound derivatives in the synthesis of biologically active molecules for drug discovery. smolecule.com Furthermore, porous frameworks derived from this compound have shown potential for the therapeutic release of gasotransmitters. For example, an imine-linked polymer organic framework has been studied for its capacity to release nitric oxide (NO) or hydrogen sulfide (H₂S), demonstrating a potential pathway for the controlled delivery of these medically relevant gases. dntb.gov.ua

Iodine Capture

This compound is a critical precursor for synthesizing porous organic materials, such as Covalent Organic Frameworks (COFs), that exhibit exceptional capacity for capturing radioactive iodine. researchgate.net This application is of significant environmental importance, particularly for the remediation of nuclear waste. researchgate.net The high efficiency of these materials stems from their porous, crystalline structures and the presence of specific binding sites within the framework. dntb.gov.ua

Supramolecular Chemistry and Self-Assembly

Dynamic Covalent Chemistry in Supramolecular Architectures

Dynamic covalent chemistry (DCvC) is a powerful strategy that utilizes reversible covalent bond formation to construct complex supramolecular architectures under thermodynamic control. nih.gov This approach allows for "error-checking" and "proof-reading" during the assembly process, leading to the most stable product. nih.gov this compound, with its two reactive aldehyde groups, is an exemplary building block for DCvC. wikipedia.org

The formation of imine bonds (Schiff base reaction) between this compound and various di- or triamines is a cornerstone of this field. wikipedia.org This reversible reaction is widely used to synthesize intricate structures like macrocycles, polymers, and Covalent Organic Frameworks (COFs). wikipedia.orgwikipedia.org The aldehyde groups of this compound derivatives readily react with amines to form dynamic covalent imine linkages, which facilitate the construction of crystalline, porous frameworks with high precision. This strategy combines the strength of covalent bonds with the adaptability of non-covalent interactions, enabling the creation of self-healing and responsive materials. wikipedia.orgresearcher.life The combination of DCvC with supramolecular principles has led to the development of complex systems like self-assembled dendrimers, where orthogonal binding moieties are used to direct the assembly of monodisperse macromolecules. d-nb.info

Self-Assembled Nanotubes and Macrocycles

The specific geometry of this compound makes it a valuable precursor in the bottom-up synthesis of highly ordered nanostructures, such as self-assembled nanotubes and macrocycles. researchgate.netrsc.org These structures are formed through a combination of dynamic covalent chemistry and non-covalent interactions. rsc.orgacs.org

A prominent example involves the imine condensation of a functionalized this compound with a diamine to form discrete macrocycles. nih.govchemrxiv.org These macrocycles can then serve as building blocks for larger supramolecular polymers. nih.govchemrxiv.org Under specific conditions, such as the protonation of basic sites (e.g., pyridine (B92270) groups) incorporated into the macrocycle backbone, these cyclic units are driven to stack upon one another. acs.org This assembly process, governed by a combination of electrostatic, π-π stacking, and solvophobic interactions, results in the formation of high-aspect-ratio, hollow nanotubes. rsc.orgacs.org

The dimensions and functionality of these self-assembled nanotubes can be precisely controlled by modifying the this compound precursor. researchgate.netrsc.org For instance, using different this compound or terephthalaldehyde (B141574) derivatives allows for the tuning of the nanotubes' pore sizes and shapes. rsc.org These synthetic nanotubes exhibit robust mechanical properties and can be designed with chemically distinct interiors, leading to applications in areas such as ion conduction. acs.orgnih.gov The formation of these ordered mesoscale assemblies is typically confirmed through techniques like atomic force microscopy (AFM), scanning electron microscopy (SEM), and X-ray diffraction (XRD). rsc.orgacs.orgchemrxiv.org

Non-Equilibrium Supramolecular Polymerization

This compound is a key building block in the development of advanced materials through non-equilibrium supramolecular polymerization. This strategy allows for the creation of complex, kinetically-trapped nanostructures that would be inaccessible under thermodynamic control. By coupling the reversible formation of imine-linked macrocycles with their self-assembly, researchers can direct the synthesis towards specific, non-equilibrium product distributions.

A notable example involves the competitive formation of imine-linked macrocycles. In a system where macrocycles derived from this compound (MC-1) and those containing pyridine-2,6-diimine linkages (MC-2) are possible, the reaction outcome is heavily influenced by the conditions. The formation of MC-2 is kinetically favored and is further stabilized by acid-mediated supramolecular polymerization into high-aspect-ratio nanotubes. wikipedia.orgfishersci.be This assembly process restricts the reversible imine exchange, effectively locking in the kinetically preferred product. wikipedia.orgfishersci.be In competition experiments, the presence of the assembling MC-2 system can even inhibit the formation of MC-1, likely by disrupting the self-templating process required for its synthesis. wikipedia.orgfishersci.dk

This dynamic interplay between covalent bond formation and supramolecular assembly allows for a high degree of control over the final material. For instance, in a scrambling reaction involving 1,3-diaminobenzene (DAPB), 2,6-diformylpyridine (DFP), and this compound (IDA), the selective formation of MC-2 and small, this compound-containing oligomers is observed, highlighting the dominance of the pyridine-containing macrocycle under these non-equilibrium conditions. fishersci.dk

Another innovative approach utilizes chemical fuels to drive transient supramolecular polymerization. In these systems, an equilibrated dynamic combinatorial library (DCL) of imine cyclo-oligomers derived from an this compound skeleton can be temporarily converted into a supramolecular polymer. fishersci.cawikipedia.orgparulchemicals.com The addition of a chemical fuel, such as an activated carboxylic acid, transiently shifts the equilibrium of the DCL, promoting the formation of an assembled state. As the fuel is consumed, the system reverts to its original, dormant state. fishersci.cawikipedia.orgparulchemicals.com This temporal control over polymerization opens avenues for creating materials with tunable lifespans and responsive properties.

Table 1: Competitive Macrocycle Formation

| Precursors | Conditions | Predominant Product | Observations |

|---|---|---|---|

| This compound (IDA) derived macrocycle (MC-1) vs. Pyridine-containing macrocycle (MC-2) | Acid-mediated assembly (e.g., with Trifluoroacetic Acid) | Pyridine-containing macrocycle (MC-2) | MC-2 formation is kinetically favored and stabilized by supramolecular polymerization into nanotubes. wikipedia.orgfishersci.be |

| Scrambling reaction: DAPB, DFP, and IDA | Acidic conditions | Pyridine-containing macrocycle (MC-2) and IDA-containing oligomers | Selective formation of the more rapidly assembling and thermodynamically stable pyridine-based macrocycle. fishersci.dk |

| This compound-based imine cyclo-oligomers | Addition of chemical fuel (activated carboxylic acid) | Transient supramolecular polymer | The system reverts to its initial state upon consumption of the fuel. fishersci.cawikipedia.orgparulchemicals.com |

Specific Noncovalent Association Motifs in Macrocycles

This compound and its derivatives are instrumental in constructing macrocycles that exhibit highly specific noncovalent association patterns, leading to the formation of ordered supramolecular architectures. The steric and electronic properties of substituents on the this compound core, along with the nature of the surrounding solvent molecules, dictate the resulting assembly motifs.

A prominent example is the synthesis of chiral isotrianglimines through the [3+3] cyclocondensation of C5-substituted this compound derivatives with a chiral diamine, such as (R,R)-1,2-diaminocyclohexane. researchgate.netacs.orgnih.gov These triangular macrocycles demonstrate a remarkable propensity for self-association into well-defined structures.

The specific noncovalent interactions, including hydrogen bonding and π-π stacking, drive the formation of distinct supramolecular arrangements:

Honeycomb Motif: In the presence of aromatic guest molecules like toluene (B28343) or para-xylene, the simplest isotrianglimine, lacking a C5 substituent, assembles into a honeycomb-like packing arrangement in the crystalline state. researchgate.netacs.orgnih.gov The guest molecules play a crucial role in templating this specific architecture. A less symmetrical solvent can lead to a different packing arrangement. researchgate.netacs.orgnih.gov

Tail-to-Tail Dimers: When the this compound unit is functionalized with polar substituents, the resulting macrocycles can self-associate into tail-to-tail dimers. acs.orgnih.gov This arrangement is driven by interactions between the polar groups on the exterior of the macrocycles.

Head-to-Head Association: These tail-to-tail dimers can further organize into higher-order head-to-head structures, which are often held together by solvent molecules bridging the assemblies. acs.orgnih.gov

Container Formation: In cases where self-association is disfavored, a non-associating isotrianglimine can act as a molecular container, encapsulating solvent molecules like acetonitrile (B52724) within its cavity. acs.orgnih.gov

Computational studies, including calculations of dimerization energies, have corroborated the experimental observations, indicating a strong preference for the formation of tail-to-tail dimers over other association modes like capsule-type dimers. acs.orgnih.gov This precise control over noncovalent association, directed by the functionalities on the this compound building block, is a powerful tool in crystal engineering and the design of porous materials.

Table 2: Supramolecular Motifs of Isotrianglimines from this compound Derivatives

| This compound Derivative | Associating Partners/Conditions | Supramolecular Motif | Driving Interactions |

|---|---|---|---|

| Unsubstituted this compound | Toluene or para-xylene | Honeycomb | Guest-templated packing, π-π interactions. researchgate.netacs.orgnih.gov |

| C5-Polar Substituted this compound | Self-association | Tail-to-Tail Dimers | Interactions between polar substituents. acs.orgnih.gov |

| C5-Polar Substituted this compound | Self-association in the presence of solvent | Head-to-Head arrangement of dimers | Solvent-mediated interactions between dimers. acs.orgnih.gov |

| Non-associating Isotrianglimine | Acetonitrile | Molecular Container | Encapsulation of solvent in the macrocyclic cavity. acs.orgnih.gov |

Isophthalaldehyde in Biological and Medicinal Chemistry

Enzymatic Inhibition and Antioxidant Studies

Urease Inhibition Potential

Schiff bases are a class of compounds that have been recognized as potential inhibitors of the urease enzyme. researchgate.net Research into bis-Schiff bases synthesized from isophthalaldehyde has demonstrated notable urease inhibition potential. researchgate.net

In one study, a series of sixteen bis-Schiff bases were synthesized by reacting this compound with hydrazine (B178648) hydrate, followed by a reaction with various aldehydes or acetophenones. researchgate.net When tested for their anti-urease activity, three of these compounds exhibited excellent inhibition, with results surpassing that of the standard inhibitor, thiourea. researchgate.net The inhibitory effect of the hydroxyl-substituted Schiff bases is suggested to be due to hydrogen bonding between the hydroxyl group and amino acid residues within the active site of the urease enzyme. researchgate.net

The most potent compounds from the study showed strong inhibition with IC₅₀ values significantly lower than the standard. researchgate.net The specific findings for these promising derivatives are detailed in the table below.

| Compound | Derivative Type | Urease Inhibition IC₅₀ (µM) | Standard Inhibitor (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| Compound 15 | Bis-Schiff base of this compound with 4-Hydroxy-3-methoxybenzaldehyde | 13.8 ± 0.4 | 21.8 ± 0.11 |

| Compound 16 | Bis-Schiff base of this compound with 4-Hydroxybenzaldehyde | 13.9 ± 0.2 | |

| Compound 4 | Bis-Schiff base of this compound with 2,4-Dihydroxybenzaldehyde | 18.3 ± 0.8 |

Data sourced from a study on bis-Schiff bases of this compound. researchgate.net

Antioxidant Activity

Derivatives of this compound have also been evaluated for their antioxidant properties. researchgate.net The antioxidant capacity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common and reliable method for determining in vitro antioxidant activity. researchgate.netresearchgate.netnih.gov This assay measures the ability of a compound to donate a hydrogen atom and thus neutralize the stable DPPH free radical. nih.gov

The same series of bis-Schiff bases of this compound that were tested for urease inhibition were also screened for their potential to act as antioxidants by scavenging DPPH radicals. researchgate.net The study indicated that a few of the synthesized compounds were found to have potent antioxidant potential. researchgate.net This suggests that the structural modifications made to the this compound core can lead to molecules with the ability to mitigate oxidative stress, although detailed quantitative data for specific this compound derivatives from this particular study is not specified. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques

Structural Elucidation Methodologies

The precise chemical structure of isophthalaldehyde is determined using a combination of spectroscopic techniques that probe the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HMQC, DOSY)

NMR spectroscopy is a cornerstone for the structural analysis of this compound in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are observed for the aldehydic protons and the aromatic protons. In a CDCl₃ solvent, the aldehydic proton (CHO) typically appears as a singlet at approximately 10.13 ppm. The aromatic protons show more complex splitting patterns within the 7.75-8.39 ppm range, corresponding to their positions on the benzene (B151609) ring. chemicalbook.com Specifically, the proton at the C2 position (between the two aldehyde groups) appears at a lower field than the others due to the deshielding effect of the adjacent carbonyl groups.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and type of carbon atoms in the molecule. Key resonances for this compound include the aldehydic carbon (C=O) signal, which is typically found downfield around 190-200 ppm, and the aromatic carbon signals, which appear in the 127-137 ppm range. sphinxsai.comchemicalbook.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to assign the signals of the aromatic protons by showing their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached. researchgate.netcolumbia.edu

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different components in a mixture based on their diffusion rates, which is useful for assessing sample purity and studying intermolecular interactions. researchgate.netnih.gov

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic H (CHO) | ~10.13 | - |

| Aromatic H | 7.75 - 8.39 | - |

| Aldehydic C (CHO) | - | 190 - 200 |

| Aromatic C | - | 127 - 137 |

Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry, EI-MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. nist.govwikipedia.org In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. illinois.edulibretexts.org

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 134, which corresponds to its molecular weight (C₈H₆O₂). nist.gov Common fragmentation pathways involve the loss of a hydrogen atom to give a peak at m/z 133, and the loss of a formyl radical (CHO) to produce a significant peak at m/z 105. chemicalbook.comnist.gov This fragmentation pattern is characteristic of the compound and serves as a fingerprint for its identification.

Table 2: Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Fragment | Significance |

|---|---|---|

| 134 | [C₈H₆O₂]⁺ | Molecular Ion (M⁺) |

| 133 | [M-H]⁺ | Loss of a hydrogen atom |

| 105 | [M-CHO]⁺ | Loss of a formyl radical |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of both formyl groups |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FTIR)

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov